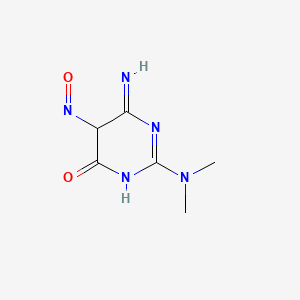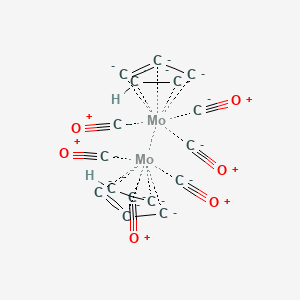
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride is a compound that combines the structural features of pyrazole and piperidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
The synthesis of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 4-Amino-1-methylpyrazole. This can be achieved through the reaction of hydrazine with an appropriate β-ketoester, followed by methylation.
Step 2: Formation of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid. This involves the reaction of 4-Amino-1-methylpyrazole with piperidine-4-carboxylic acid under suitable conditions.
Step 3: Conversion to the hydrochloride salt. The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
-
Industrial Production Methods
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
-
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
-
Major Products
- Oxidation products include nitro derivatives.
- Reduction products include alcohol derivatives.
- Substitution products include various substituted pyrazole and piperidine derivatives.
科学研究应用
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
-
Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
相似化合物的比较
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride can be compared with other similar compounds:
-
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-4-carboxylic acid and its analogs.
Pyrazole derivatives: These include compounds like 4-amino-1-methylpyrazole and its analogs.
-
Uniqueness
- The combination of pyrazole and piperidine rings in a single molecule provides unique reactivity and potential applications.
- Its dual functional groups (amino and carboxylic acid) offer versatility in chemical modifications and applications.
属性
CAS 编号 |
1431968-13-6 |
|---|---|
分子式 |
C10H17ClN4O2 |
分子量 |
260.72 g/mol |
IUPAC 名称 |
1-(4-amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-6-8(11)9(12-13)14-4-2-7(3-5-14)10(15)16;/h6-7H,2-5,11H2,1H3,(H,15,16);1H |
InChI 键 |
FATNCUCEUDOPTL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)N2CCC(CC2)C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
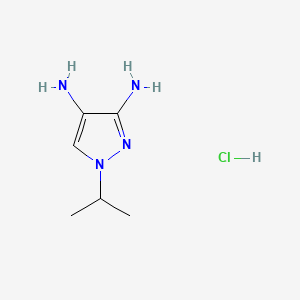
![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
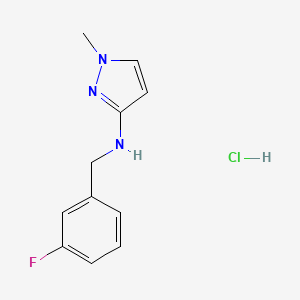
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)

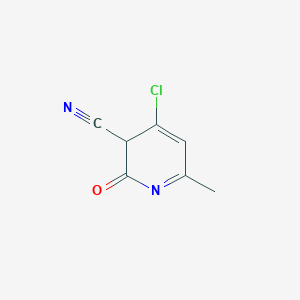

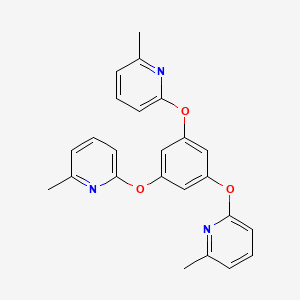
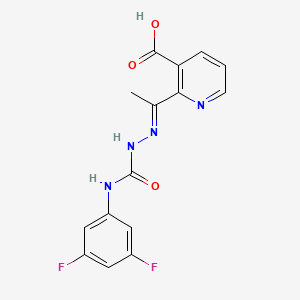
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)
